Research on stereospecific drug metabolism or P-gp efflux often fails with racemic standards. (S)-Norverapamil ensures enantioselective accuracy. • Enantiopure (>99% ee) P-gp inhibitor, minimal calcium channel effects. • Essential reference for chiral LC-MS/MS of verapamil metabolism. • Cold-chain shipped with CoA for DDI and MDR reversal studies.
(S)-Norverapamil is the levorotatory (S)-enantiomer of Norverapamil, the principal N-demethylated active metabolite of the L-type calcium channel blocker, Verapamil. While its parent compound is a racemate used therapeutically, (S)-Norverapamil serves as a critical tool for research due to the stereospecific nature of its biological activities. Its primary functions in a research context are as a specific inhibitor of the P-glycoprotein (P-gp) efflux pump and as a reference standard for quantifying the metabolism of Verapamil, making it essential for drug-drug interaction (DDI) and pharmacokinetic (PK) modeling studies.
Substituting (S)-Norverapamil with its racemate ((R,S)-Norverapamil), the (R)-enantiomer, or the parent drug Verapamil is unsuitable for precise research applications. The pharmacological effects, including cardiovascular activity and metabolic stability, are highly dependent on stereochemistry. The (S)-enantiomers of both Verapamil and Norverapamil exhibit greater cardiovascular activity than their (R)-counterparts. Furthermore, the enantiomers show different pharmacokinetic properties, such as hepatic availability and protein binding, which would confound experimental results if a racemic mixture were used. Therefore, for studies requiring a defined interaction with biological systems—such as stereospecific inhibition assays or metabolite quantification—procuring the enantiomerically pure (S)-Norverapamil is essential for data reproducibility and accuracy.
In isolated perfused rat liver models, (S)-Norverapamil demonstrates significantly higher hepatic availability compared to its corresponding (R)-enantiomer. The hepatic availability (F) of S-NOR was measured at 0.24, while R-NOR was 0.10, resulting in an S:R availability ratio of 2.2. This indicates that the (S)-enantiomer is cleared less rapidly by the liver than the (R)-enantiomer.
| Evidence Dimension | Hepatic Availability (F) |
| Target Compound Data | 0.24 ± 0.04 for (S)-Norverapamil |
| Comparator Or Baseline | (R)-Norverapamil: 0.10 ± 0.02 |
| Quantified Difference | 2.4-fold higher availability than (R)-Norverapamil |
| Conditions | Isolated perfused rat livers (IPRLs) after administration of preformed metabolite. |
For in vivo studies, this differential clearance means that using a racemate will result in unequal and time-varying plasma concentrations of the enantiomers, making (S)-Norverapamil essential for predictable exposure.
Norverapamil is the major metabolite of Verapamil, with plasma concentrations that can exceed those of the parent drug after oral administration. High-performance liquid chromatography (HPLC) methods have been developed to resolve all four chiral species: (R)-Verapamil, (S)-Verapamil, (R)-Norverapamil, and (S)-Norverapamil. The successful chromatographic separation and quantification in plasma, with resolution factors up to 1.9 for norverapamil enantiomers, underscores the necessity of using pure enantiomeric standards like (S)-Norverapamil for method validation and accurate sample analysis.
| Evidence Dimension | Utility as an Analytical Standard |
| Target Compound Data | Required as a pure reference standard for chiral separation methods. |
| Comparator Or Baseline | Racemic Norverapamil or Verapamil: Cannot be used to validate enantioselective assays or quantify individual metabolite formation. |
| Quantified Difference | Enables specific quantification, whereas a mixture does not. |
| Conditions | LC-MS/MS bioanalytical methods for human plasma analysis. |
Procurement of enantiomerically pure (S)-Norverapamil is a prerequisite for any laboratory conducting pharmacokinetic or bioequivalence studies of Verapamil that require accurate measurement of its stereospecific metabolism.
Norverapamil demonstrates comparable ability to Verapamil in inhibiting P-glycoprotein (P-gp) mediated drug transport. One study found that norverapamil non-stereospecifically inhibited the P-gp-mediated secretion of digoxin and vinblastine in a dose-dependent manner similar to verapamil. As a metabolite, Norverapamil has only 20% of the cardiac activity of its parent compound, Verapamil. This suggests that (S)-Norverapamil can be used to study P-gp inhibition with a potentially wider therapeutic window compared to the more cardiotoxic parent drug, Verapamil.
| Evidence Dimension | P-gp Inhibition and Cardiac Activity |
| Target Compound Data | Inhibits P-gp transport; possesses 20% of the cardiac activity of Verapamil. |
| Comparator Or Baseline | Verapamil: Potent P-gp inhibitor but with significant cardiovascular effects. |
| Quantified Difference | 80% reduction in cardiac activity compared to Verapamil, while retaining P-gp inhibitory function. |
| Conditions | In vitro P-gp transport assays (MDCK cells) and in vivo cardiac activity assessments (dogs). |
For researchers investigating P-gp modulation, (S)-Norverapamil offers a tool to inhibit the transporter with efficacy comparable to Verapamil but with significantly reduced confounding cardiovascular effects, improving the specificity of the experimental system.
For use in pharmaceutical and clinical research laboratories to accurately quantify the stereospecific N-demethylation of Verapamil. The enantiomeric purity of (S)-Norverapamil is critical for validating chiral LC-MS/MS methods used in human pharmacokinetic and bioequivalence studies.
Ideal for cell-based assays designed to investigate the reversal of multidrug resistance (MDR) or to screen for P-gp-mediated drug-drug interactions. Its use, in place of Verapamil, allows for the study of P-gp inhibition with minimal confounding effects from L-type calcium channel blockade.
Essential input compound for building and validating mechanistic, enantioselective, physiologically based pharmacokinetic (PBPK) models. These models are used to predict drug-drug interactions and require precise data on the disposition of individual enantiomers like (S)-Norverapamil.